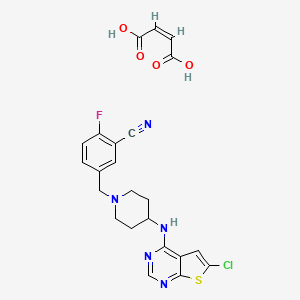
SAHA-OBP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SAHA-OBP is an endogenous reactive oxygen species (ROS)-activated HDAC inhibitor prodrug which demonstrates selective activity against multiple cancer cell lines such as HeLa, MCF-7, MDA-MB-231, and B16-F10, while remaining benign to non-cancer cells.
Aplicaciones Científicas De Investigación
1. Environmental Monitoring and Management
SAHA-OBP plays a significant role in environmental monitoring and management. For instance, the global sensitivity analysis in hydrological modeling identifies key parameters affecting model performance, crucial in model parameterization, calibration, optimization, and uncertainty quantification. Such analyses are vital in understanding the workings of complex hydrological models, leading to better environmental management and decision-making (Song et al., 2015).
2. Sustainable Energy Applications
Research on solar-assisted heat pump systems (SAHP) in domestic hot water application highlights the importance of SAHA-OBP. This comprehensive review covers the working principle, classification, theoretical analysis, and practical applications of SAHP systems, emphasizing energy efficiency, economic feasibility, and environmental impact, thus contributing to the development of sustainable energy solutions (Wang et al., 2017).
3. Nanomedicine Development
SAHA-OBP has notable implications in the field of nanomedicine, especially concerning the development of magnetic hydroxyapatite (MHAp). MHAp's potential applications in controlled drug/gene delivery, tissue engineering, magnetic hyperthermia treatment, and as contrast agents for magnetic resonance imaging underline its significance in advancing multifunctional therapeutic approaches in nanomedicine (Mondal et al., 2017).
4. Sustainability Assessment in Industries
In the context of sustainable manufacturing, SAHA-OBP contributes to the optimal selection of sustainability assessment methods. This is evident in the leather processing industry, where different sustainability assessment methods are ranked based on critical factors of sustainable manufacturing practices. Such assessments are integral in monitoring industrial progress towards sustainability and selecting robust methods for sustainable operations (Koppiahraj et al., 2021).
5. Public Participation in Scientific Research
SAHA-OBP is also relevant in enhancing public participation in scientific research, ensuring that projects are designed and outcomes are achieved with a focus on both scientific and public interests. It aids in developing a framework for deliberate design of public participation initiatives, leading to improved outcomes for scientific research, individual participants, and social-ecological systems (Shirk et al., 2012).
6. Pharmacological and Industrial Importance
SAHA-OBP, particularly Syringic acid (SA), is known for its occurrence, biosynthesis, and wide range of therapeutic applications in various diseases and conditions. Its strong antioxidant activity and ability to modulate enzyme activity and protein dynamics are instrumental in biomedical fields. Besides its medical applications, SA has significant industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).
Propiedades
Nombre del producto |
SAHA-OBP |
|---|---|
Fórmula molecular |
C28H37BN2O7 |
Peso molecular |
524.42 |
Nombre IUPAC |
N1-phenyl-N8-((((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-oxy) carbonyl)oxy)octanediamide |
InChI |
InChI=1S/C28H37BN2O7/c1-27(2)28(3,4)38-29(37-27)22-18-16-21(17-19-22)20-35-26(34)36-31-25(33)15-11-6-5-10-14-24(32)30-23-12-8-7-9-13-23/h7-9,12-13,16-19H,5-6,10-11,14-15,20H2,1-4H3,(H,30,32)(H,31,33) |
Clave InChI |
NLCVGGKZTZLPNX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)CCCCCCC(NOC(OCC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SAHAOBP; SAHA OBP; SAHA-OBP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[2-(4-chlorophenyl)ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B1193547.png)